5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide
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Overview
Description
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is a complex organic compound that features a bromine atom, an indole moiety, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide may interact with its targets, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonylation of the indole derivative is achieved using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the coupling of the sulfonylated indole with the furan ring, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler compound that lacks the sulfonyl and furan moieties.
N-(4-sulfamoylphenyl)indole: Similar in structure but lacks the bromine atom and the furan ring.
2-furamide derivatives: Compounds that contain the furan ring but lack the indole and sulfonyl moieties.
Uniqueness
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is unique due to its combination of a bromine atom, an indole moiety, and a furan ring.
Biological Activity
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide (CAS No. 356094-62-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H15BrN2O4S, with a molecular weight of 447.3 g/mol. The compound features a bromine atom, an indole moiety, and a sulfonamide group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H15BrN2O4S |
Molecular Weight | 447.3 g/mol |
CAS Number | 356094-62-7 |
Synonyms | This compound |
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the indole structure is often associated with enhanced interaction with biological targets such as Bcl-2 proteins, which are crucial in regulating apoptosis.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxicity of several indole-based compounds against human glioblastoma (U251) and melanoma (WM793) cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating promising anticancer potential .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interfere with the Bcl-2 family of proteins, leading to increased apoptosis in malignant cells. Molecular dynamics simulations have suggested that this compound interacts primarily through hydrophobic contacts with target proteins .
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds containing bromine and sulfonamide groups have been reported to show effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Table 2: Antimicrobial Activity Comparison
Compound | Activity Type | MIC (μg/mL) |
---|---|---|
5-bromo-N-[4-(2,3-dihydro... | Antibacterial | 46.9 |
Related Indole Derivative | Antifungal | 7.8 |
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on similar compounds to elucidate the structural features critical for biological activity. Key findings suggest that:
- Bromine Substitution : The presence of bromine at specific positions enhances both cytotoxic and antimicrobial activities.
- Indole Moiety : Essential for interaction with cellular targets involved in apoptosis.
- Sulfonamide Group : Contributes to solubility and bioavailability.
Properties
IUPAC Name |
5-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-18-10-9-17(26-18)19(23)21-14-5-7-15(8-6-14)27(24,25)22-12-11-13-3-1-2-4-16(13)22/h1-10H,11-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARHHQMNCXPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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